Cas no 352521-96-1 ((3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid)

(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- AKOS016309005
- MLS001210248
- CHEMBL1553831
- 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Oprea1_090076
- AKOS000300642
- SMR000523583
- SR-01000528290-1
- 352521-96-1
- RSOYXYPGWILLRY-UHFFFAOYSA-N
- HMS637P22
- 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- 2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
- 2-Acetyl-2,3,4,9-tetrahydro-1H-.beta.-carboline-3-carboxylic acid
- 2-acetyl-1H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid
- ChemDiv1_017952
- CS-0272174
- SR-01000528290
- 2-acetyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid
- Oprea1_730262
- EN300-717771
- HMS2847B04
-
- MDL: MFCD00836231
- インチ: InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19)
- InChIKey: RSOYXYPGWILLRY-UHFFFAOYSA-N
- ほほえんだ: CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
計算された属性
- せいみつぶんしりょう: 258.10044231Da
- どういたいしつりょう: 258.10044231Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 73.4Ų
(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342844-2.5g |
2-Acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylic acid |
352521-96-1 | 98% | 2.5g |
¥38610.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342844-100mg |
2-Acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylic acid |
352521-96-1 | 98% | 100mg |
¥17334.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342844-250mg |
2-Acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylic acid |
352521-96-1 | 98% | 250mg |
¥16718.00 | 2024-05-17 | |
Enamine | EN300-717771-1.0g |
2-acetyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid |
352521-96-1 | 1g |
$0.0 | 2023-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342844-50mg |
2-Acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylic acid |
352521-96-1 | 98% | 50mg |
¥19083.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342844-500mg |
2-Acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylic acid |
352521-96-1 | 98% | 500mg |
¥20381.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342844-1g |
2-Acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylic acid |
352521-96-1 | 98% | 1g |
¥18187.00 | 2024-05-17 |
(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acidに関する追加情報
Introduction to (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic Acid (CAS No. 352521-96-1)
(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, identified by its CAS number 352521-96-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the beta-carboline family, which is known for its diverse biological activities and potential therapeutic applications. The specific stereochemistry at the 3-position, denoted as (3R), plays a crucial role in determining its pharmacological properties and interactions with biological targets.
The molecular structure of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid consists of a fused ring system featuring an acetyl group at the 2-position and a carboxylic acid moiety at the 3-position. This arrangement contributes to its unique chemical reactivity and biological functionality. The tetrahydro-beta-carboline core is particularly interesting due to its presence in various natural products and bioactive molecules. Recent studies have highlighted the importance of this scaffold in developing novel therapeutic agents targeting neurological and inflammatory disorders.
In the context of modern drug discovery, compounds like (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid are being extensively explored for their potential to modulate key biological pathways. The acetyl group at the 2-position provides a site for further functionalization, allowing chemists to design derivatives with enhanced pharmacological properties. For instance, modifications at this position can influence binding affinity and selectivity towards specific enzymes or receptors.
One of the most compelling aspects of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is its relationship to natural alkaloids that exhibit significant biological activity. Beta-carbolines are well-documented for their roles in various physiological processes, including neurotransmitter modulation and antioxidant effects. The (3R) configuration particularly interests researchers due to its association with compounds that show promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of molecules like (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid. Molecular docking studies have revealed potential interactions with enzymes involved in inflammation and oxidative stress pathways. These insights have guided the design of analogs with improved efficacy and reduced side effects. Additionally, structure-based drug design approaches have been employed to optimize the binding affinity of this compound to its target proteins.
The synthesis of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The stereochemistry at the 3-position must be carefully controlled to ensure the desired biological activity. Chiral resolution techniques and asymmetric synthesis methods have been employed to achieve high enantiomeric purity. These synthetic strategies not only enhance the availability of the compound for research purposes but also contribute to the development of scalable production methods for potential therapeutic applications.
The pharmacological profile of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is still under active investigation. Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. Furthermore, its interaction with neurotransmitter systems has raised interest in its potential as a cognitive enhancer or anxiolytic agent. These findings underscore the need for further clinical research to fully elucidate its therapeutic potential.
In conclusion, (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS No. 352521-96-1) represents a promising candidate for drug development due to its unique structural features and demonstrated biological activities. Ongoing research in this area holds great promise for advancing our understanding of beta-carboline derivatives and their role in treating various diseases. As synthetic methodologies continue to improve and computational tools become more sophisticated, the future looks bright for harnessing the therapeutic potential of this remarkable compound.
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